

ZW4864: A Technical Guide on its Impact on Cancer Cell Invasion and Metastasis

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Compound of Interest		
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Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The process of metastasis is a complex cascade of events involving local invasion, intravasation, survival in the circulation, extravasation, and colonization at a secondary site. A key signaling pathway often implicated in promoting cancer cell invasion and metastasis is the Wnt/ β -catenin pathway.[1] The aberrant activation of this pathway leads to the accumulation of β -catenin in the nucleus, where it complexes with transcription factors to drive the expression of genes involved in cell proliferation, survival, and motility.

ZW4864 is a novel, orally bioavailable small-molecule inhibitor that targets the Wnt/β-catenin signaling pathway.[2][3] It functions by selectively disrupting the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9), a crucial coactivator for β-catenin-mediated transcription.[2][3] This disruption prevents the transcription of oncogenic target genes, thereby inhibiting cancer progression. This technical guide provides an in-depth overview of the preclinical data and methodologies used to evaluate the impact of **ZW4864** on cancer cell invasion and metastasis.

Mechanism of Action: Targeting the β-catenin/BCL9 Interaction



ZW4864 directly binds to β-catenin, selectively inhibiting its interaction with BCL9.[1][2] This selective inhibition is critical, as it does not interfere with the interaction between β-catenin and E-cadherin, which is essential for normal cell-cell adhesion.[2] By disrupting the β-catenin/BCL9 complex, **ZW4864** effectively downregulates the expression of oncogenic Wnt/β-catenin target genes that are instrumental in promoting cancer cell invasion and metastasis.[1] [2][3]

Quantitative Data on ZW4864 Activity

The following tables summarize the key quantitative data demonstrating the potency and efficacy of **ZW4864** in inhibiting the β -catenin/BCL9 interaction and suppressing the growth of β -catenin-dependent cancer cells.

Parameter	Value	Assay
Ki	0.76 μΜ	AlphaScreen competitive inhibition assay
IC50	0.87 μΜ	β-catenin/BCL9 Protein- Protein Interaction
IC50	11 μΜ	TOPFlash luciferase activity in HEK293 cells
IC50	7.0 μΜ	TOPFlash luciferase activity in SW480 cells
IC50	6.3 µM	TOPFlash luciferase activity in Wnt3a-activated MDA-MB-468 cells

Table 1: In Vitro Inhibition of β-catenin/BCL9 Interaction and Signaling by **ZW4864**.[4]



Cell Line	Cancer Type	IC50 (μM)
SW480	Colorectal Cancer	> 40
HCT116	Colorectal Cancer	76
MDA-MB-231	Triple-Negative Breast Cancer	25
MDA-MB-468	Triple-Negative Breast Cancer	9.6

Table 2: Growth Inhibition (IC50) of β -catenin-dependent cancer cell lines by **ZW4864**.

Impact on Cancer Cell Invasion

ZW4864 has been shown to effectively abrogate the invasiveness of β-catenin-dependent cancer cells.[2][3] This has been demonstrated using a three-dimensional (3D) spheroid cell invasion assay.

Experimental Protocol: 3D Spheroid Cell Invasion Assay

This assay assesses the ability of cancer cells to invade into a basement membrane extract (BME), mimicking the extracellular matrix.

Materials:

- MDA-MB-231 human breast adenocarcinoma cell line
- Basement Membrane Extract (BME)
- 96-well spheroid formation plates
- ZW4864
- Cell culture medium
- Microscope with imaging capabilities

Procedure:



- Spheroid Formation: MDA-MB-231 cells are seeded in a 96-well spheroid formation plate to allow for the formation of uniform spheroids.
- Embedding in BME: The formed spheroids are then embedded in a BME matrix.
- Treatment: The spheroids are treated with various concentrations of ZW4864.
- Invasion Monitoring: The invasion of cells from the spheroid into the surrounding BME is monitored and imaged over a period of 6 days.
- Quantification: The area of cell invasion is measured using imaging software to determine the dose-dependent effect of ZW4864 on cancer cell invasion.

Results: In this assay, **ZW4864** demonstrated a dose-dependent suppression of MDA-MB-231 cell invasion into the surrounding basement membrane extract.[1]

In Vivo Efficacy Against Metastasis

The anti-tumor and potential anti-metastatic effects of **ZW4864** have been evaluated in a patient-derived xenograft (PDX) model of triple-negative breast cancer (TNBC), a cancer type known for its aggressive nature and metastatic potential.

Experimental Protocol: Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant model for studying cancer biology and drug response.

Model:

PDX 4013, derived from a TNBC patient.

Procedure:

Tumor Implantation: Cells from the PDX 4013 model are implanted into the mammary fat pad
of immunocompromised SCID/Beige mice.



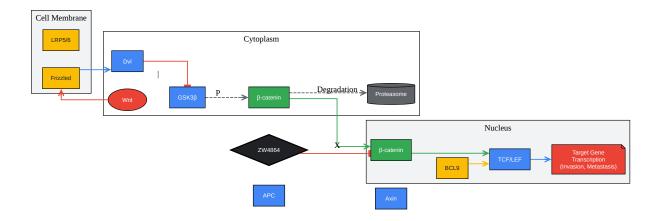
- Treatment: Once tumors reach a specified size (e.g., ~200 mm³), mice are treated orally with **ZW4864** (e.g., 90 mg/kg daily).
- Tumor Growth Monitoring: Primary tumor growth is monitored throughout the study.
- Metastasis Assessment: While the primary publication focused on tumor growth inhibition
 and target gene modulation, this model is suitable for assessing the impact of **ZW4864** on
 spontaneous metastasis to distant organs, such as the lungs, by histological analysis at the
 end of the study.

Results: **ZW4864** demonstrated promising therapeutic effects in this therapy-resistant TNBC PDX model, showing on-target activity by reducing the expression of β -catenin target genes in vivo.[1] This provides a strong rationale for its potential to inhibit metastasis driven by hyperactive β -catenin signaling.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of **ZW4864** and the experimental workflows.

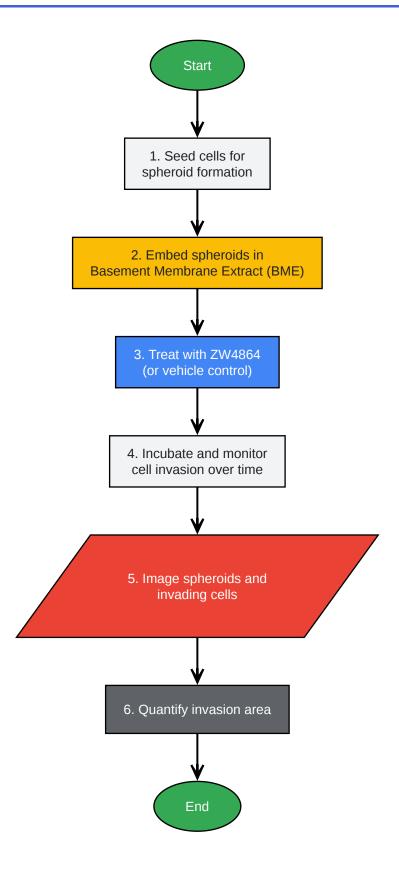




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Caption: ZW4864 inhibits Wnt signaling by disrupting the β -catenin/BCL9 interaction.





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Caption: Workflow for the 3D Spheroid Cell Invasion Assay.



Conclusion

ZW4864 represents a promising therapeutic agent that targets a key driver of cancer cell invasion and metastasis, the Wnt/ β -catenin signaling pathway. By selectively disrupting the β -catenin/BCL9 protein-protein interaction, **ZW4864** effectively inhibits the transcription of genes responsible for metastatic progression. The preclinical data, including its ability to suppress cancer cell invasion in 3D models and its on-target activity in a clinically relevant PDX model, provide a strong foundation for its further development as an anti-metastatic therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-invasive and anti-metastatic properties of **ZW4864** and similar compounds.

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